1-(5-Chloro-thiophen-3-YL)ethanol
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Overview
Description
1-(5-Chloro-thiophen-3-YL)ethanol is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. The presence of a chlorine atom at the 5-position and an ethanol group at the 3-position of the thiophene ring makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-thiophen-3-YL)ethanol can be synthesized through various methodsThe reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled conditions to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes followed by ethanol substitution. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-thiophen-3-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, hydroxyl groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydroxide, ammonia, and various organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-(5-Chloro-thiophen-3-YL)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-(5-Chloro-thiophen-3-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, including enzyme inhibition, receptor binding, and signal transduction pathways. The presence of the chlorine atom and ethanol group enhances its reactivity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Thiophene: The parent compound, lacking the chlorine and ethanol groups.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.
3-Chlorothiophene: A thiophene derivative with a chlorine atom at the 3 position
Uniqueness: 1-(5-Chloro-thiophen-3-YL)ethanol stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for synthesizing more complex molecules and exploring new therapeutic applications. Continued research on this compound will likely uncover even more applications and insights into its mechanism of action.
Properties
IUPAC Name |
1-(5-chlorothiophen-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClOS/c1-4(8)5-2-6(7)9-3-5/h2-4,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROBASKSBLIYFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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